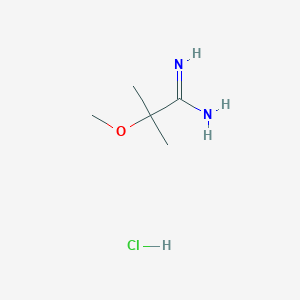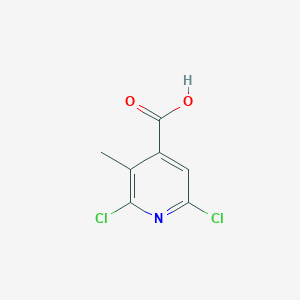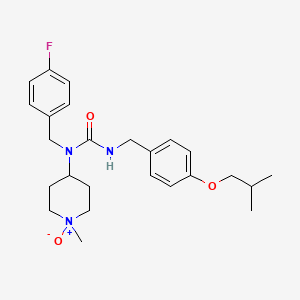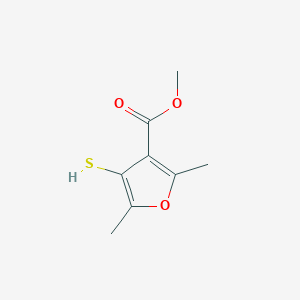
2-Methoxy-2-methylpropanimidamide hydrochloride
Overview
Description
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O . It is a derivative of Vasopressin, which is a peptide hormone that regulates the body’s retention of water .
Molecular Structure Analysis
The molecular weight of “2-Methoxy-2-methylpropanimidamide hydrochloride” is 152.62 g/mol . The InChI code is 1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H . The Canonical SMILES is CC(C(=NC)N)OC.Cl .
Physical And Chemical Properties Analysis
“2-Methoxy-2-methylpropanimidamide hydrochloride” is a powder with a melting point of 137-138 degrees Celsius . It has a molecular weight of 152.62 g/mol . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .
Scientific Research Applications
Proxies for Biomass Analysis
- Application : Methoxyphenols, including compounds related to 2-methoxy-2-methylpropanimidamide hydrochloride, can be used as proxies for terrestrial biomass. They aid in investigating the chemical changes in lignin during hydrothermal alteration. Closed system microscale pyrolysis of methoxyphenols has been studied to understand these processes better (Vane & Abbott, 1999).
Synthesis and Memory Enhancement in Mice
- Application : The synthesis of related compounds, such as 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride), has shown effects on learning and memory in mice. This illustrates the potential use of similar compounds in neurological research (Jiang Jing-ai, 2006).
Spectroscopic Analysis
- Application : Methoxy groups in molecules, akin to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their electronic properties and spectroscopic parameters. These studies are crucial in understanding the behavior of methoxy compounds in various chemical environments (Radice et al., 2004).
Reactivity in Acidic Zeolites
- Application : Surface methoxy species, including those related to 2-methoxy-2-methylpropanimidamide hydrochloride, have been studied for their reactivity in acidic zeolites. This research is vital for understanding catalytic processes in heterogeneous reactions (Jiang, Hunger, & Wang, 2006).
Study of Herbicide Metabolism
- Application : Metolachlor, a compound related to 2-methoxy-2-methylpropanimidamide hydrochloride, has been studied for its hydrological pathways in agricultural settings. This research is significant for understanding the environmental impact of herbicides (Buttle & Harris, 1991).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-2-methylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLYUPGEWKRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-2-methylpropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)



![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)







